molecular formula C8H10N4O4 B6636383 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid

3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid

Cat. No. B6636383
M. Wt: 226.19 g/mol
InChI Key: PSXGHQRYHSDJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid, also known as OPC-21268, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. This compound is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which has been implicated in the pathogenesis of several diseases, including diabetes, cancer, and autoimmune disorders.

Scientific Research Applications

3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor effects. In diabetes research, 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid has been studied as a potential treatment for type 2 diabetes due to its ability to inhibit DPP-IV, which is involved in the degradation of incretin hormones. 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid has also been studied in cancer research as a potential therapeutic agent due to its ability to inhibit tumor growth and metastasis.

Mechanism of Action

3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid is a potent inhibitor of DPP-IV, which is a peptidase that cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid increases the levels of these hormones, which in turn stimulates insulin secretion and reduces blood glucose levels. 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid also has immunomodulatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid has been shown to have several biochemical and physiological effects. In diabetes research, 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid has been shown to increase insulin secretion and reduce blood glucose levels. It has also been shown to improve glucose tolerance and insulin sensitivity. In cancer research, 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid has been shown to inhibit tumor growth and metastasis by reducing cell proliferation, inducing apoptosis, and inhibiting angiogenesis. 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid has also been shown to have immunomodulatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid has several advantages for lab experiments. It is a potent and selective inhibitor of DPP-IV, which makes it a useful tool for studying the role of DPP-IV in various diseases. It is also relatively stable and has a long half-life, which allows for prolonged exposure in in vitro and in vivo experiments. However, 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid also has some limitations. It is a synthetic compound, which may limit its applicability in natural systems. It also has limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid. In diabetes research, further studies are needed to determine the optimal dosage and administration of 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid for the treatment of type 2 diabetes. In cancer research, further studies are needed to determine the efficacy of 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid as a therapeutic agent in various types of cancer. In immunology research, further studies are needed to determine the mechanism of action of 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid in modulating the immune response. Additionally, further studies are needed to explore the potential of 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid in other fields of medicine, such as autoimmune disorders and neurodegenerative diseases.

Synthesis Methods

The synthesis of 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid involves the reaction of 3-aminopropionic acid with 3-nitro-6-oxypyridazine in the presence of a reducing agent such as palladium on carbon. The resulting compound is then treated with a carbamoylating agent to yield 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid. This synthesis method has been optimized for high yield and purity and has been used in various studies.

properties

IUPAC Name

3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O4/c13-6-2-1-5(11-12-6)10-8(16)9-4-3-7(14)15/h1-2H,3-4H2,(H,12,13)(H,14,15)(H2,9,10,11,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXGHQRYHSDJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NNC1=O)NC(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.